Pyrazole derivative 25
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Overview
Description
Pyrazole derivative 25 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazole derivatives are known for their versatility and have been extensively studied due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of pyrazole derivative 25 can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial production methods often employ transition-metal catalysts to enhance the efficiency and selectivity of the reaction . For example, the use of palladium or copper catalysts can facilitate the cyclization process, leading to higher yields and fewer by-products. Additionally, microwave-assisted synthesis has been explored as an eco-friendly and rapid approach to produce pyrazole derivatives .
Chemical Reactions Analysis
Pyrazole derivative 25 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces pyrazoline derivatives .
Scientific Research Applications
Pyrazole derivative 25 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazole derivative 25 involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, pyrazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Pyrazole derivative 25 can be compared with other similar compounds, such as:
Celecoxib: A well-known anti-inflammatory drug that also contains a pyrazole ring.
Rimonabant: An anti-obesity drug with a pyrazole core.
Difenamizole: An analgesic with a pyrazole structure.
What sets this compound apart is its unique substitution pattern and the specific functional groups attached to the pyrazole ring, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C25H22Cl2N4OS |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
5-[5-[5-(2-cyclopentylethynyl)thiophen-2-yl]-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-3-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H22Cl2N4OS/c1-3-22-28-25(32-30-22)23-15(2)24(31(29-23)20-12-9-17(26)14-19(20)27)21-13-11-18(33-21)10-8-16-6-4-5-7-16/h9,11-14,16H,3-7H2,1-2H3 |
InChI Key |
NIKGOEACQPFNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=NN(C(=C2C)C3=CC=C(S3)C#CC4CCCC4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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